molecular formula C10H6BrFO2S B140658 Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 154650-60-9

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B140658
CAS RN: 154650-60-9
M. Wt: 289.12 g/mol
InChI Key: XEGDUZMNLBMBHT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a compound that is likely to be of interest due to its structural features, which include a benzothiophene ring system substituted with bromo, fluoro, and carboxylate functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related benzothiophene derivatives is well-documented. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process in anhydrous dimethylformamide, following an ECE mechanism . These methods could potentially be adapted for the synthesis of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been characterized using various techniques. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also exhibit specific bonding patterns and geometries that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be inferred from the studies on their chemical reactions. For instance, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates showed that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . This indicates that the bromo and fluoro substituents on the benzothiophene ring of the target compound may undergo similar reductive transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be diverse. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . The FT-IR, molecular structure, and HOMO-LUMO analysis of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate provided insights into the vibrational wavenumbers, geometrical parameters, and electronic properties of the molecule . These studies suggest that methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also have distinct physical and chemical properties that could be characterized through similar analytical techniques.

Scientific Research Applications

Chemical Synthesis and Material Science

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a significant intermediate in the synthesis of complex organic compounds. The preparation of related compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the utility of such halogenated benzothiophenes in medicinal chemistry. The synthesis involves cross-coupling reactions and diazotization, highlighting the compound's role in creating pharmacologically active molecules (Qiu et al., 2009).

Supramolecular Chemistry

Benzothiophene derivatives are instrumental in supramolecular chemistry, where they serve as building blocks for self-assembling systems. Such systems are crucial for developing nanotechnology, polymer processing, and biomedical applications. The ability of benzene-1,3,5-tricarboxamide, a related compound, to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding demonstrates the potential of benzothiophene derivatives in creating organized, higher-order structures (Cantekin, de Greef, & Palmans, 2012).

Anticancer Research

In anticancer research, the structural modifications of benzothiophene derivatives have been explored to develop compounds with potent antimigration and antiproliferation activities. These activities are crucial for cancer therapy, where the goal is to inhibit cancer cell growth and prevent metastasis. Functional groups such as fluoro, methoxy, and bromo, when attached to benzothiophene derivatives, have shown effectiveness in various anticancer studies, underscoring the importance of these compounds in designing new anticancer drugs (Liew et al., 2020).

Environmental and Analytical Chemistry

Benzothiophene derivatives also find applications in environmental and analytical chemistry. For example, the detection and analysis of synthetic phenolic antioxidants (SPAs) in various environmental matrices point towards the importance of benzothiophene derivatives in monitoring environmental pollutants. These compounds, due to their stability and specific chemical properties, serve as markers or tracers for studying pollution sources and distribution patterns (Liu & Mabury, 2020).

Safety and Hazards

The safety and hazards associated with “Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate” are not explicitly mentioned in the search results .

Future Directions

Thiophene and its substituted derivatives, including “Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate”, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, making them a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(12)2-5(11)3-8(6)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDUZMNLBMBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2S1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597327
Record name Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate

CAS RN

154650-60-9
Record name Methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154650-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25a, 4-bromo-2,6-difluoro-benzaldehyde (I-26a: 2.8 g, 12.8 mmol) was reacted with TEA (1.66 g, 16.47 mmol), mercapto-acetic acid methyl ester (1.47 g, 13.83 mmol) and acetonitrile (50 mL) to afford crude product. Purification by column chromatography on silica gel (2% ethyl acetate in hexane) afforded 2.3 g of the product (64% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
64%

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